1-methyl-D-Proline

説明

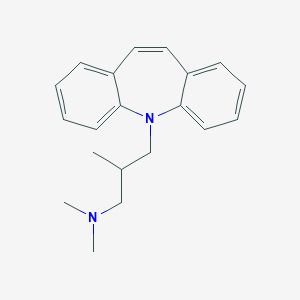

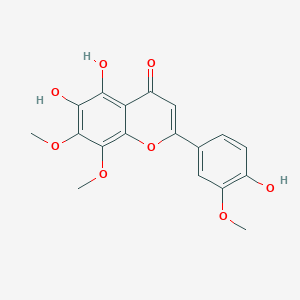

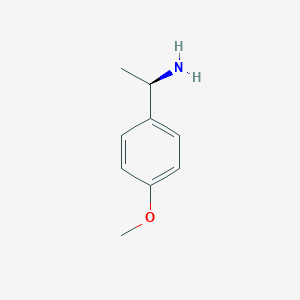

1-Methyl-D-Proline is a derivative of the amino acid proline, which is known for its unique cyclic structure that plays a crucial role in the folding of many proteins. The methylated form of proline, such as 1-methyl-D-proline, can be isolated from natural sources like young apple fruits, as suggested by the identification of a compound referred to as D1, which was found to be identical to γ-methyl proline .

Synthesis Analysis

The synthesis of proline derivatives, including 1-methyl-D-proline, can be achieved through various organic reactions. For instance, proline-catalyzed reactions have been developed to create beta-amino carbonyl compounds, which are valuable intermediates in the synthesis of amino alcohols and other compounds . Additionally, proline derivatives can be synthesized from D-glycals, as demonstrated by the creation of O-benzyl protected proline derivatives, which have applications in the synthesis of complex molecules like polysubstituted pyrrolizidines and bioactive pyrrolidines .

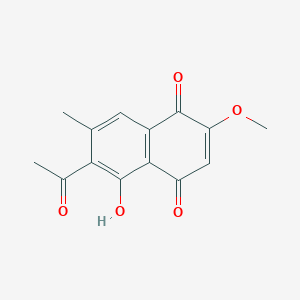

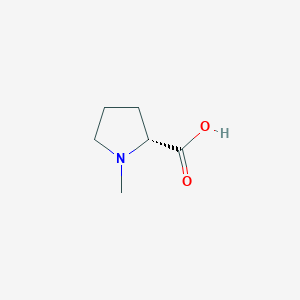

Molecular Structure Analysis

The molecular structure of proline derivatives, including 1-methyl-D-proline, is characterized by the presence of a methyl group attached to the proline ring. This modification can influence the conformational properties of the amino acid, as seen in the case of γ-(4S)-trifluoromethyl proline, which was found to have similar amide bond characteristics to proline itself . The unique cyclic structure of proline and its derivatives affects their positioning in the ribosomal active site during protein synthesis, distinguishing them from other amino acids .

Chemical Reactions Analysis

Proline and its derivatives are known to catalyze a variety of chemical reactions. For example, proline can catalyze α-aminoxylation reactions, which are important for synthesizing optically pure compounds and can lead to the creation of enantiomerically pure 1,2-diols . These reactions are part of a broader set of organocatalytic reactions that proline can facilitate, contributing to the synthesis of biologically active compounds and natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-D-proline would be influenced by its methylated structure. While specific details are not provided in the abstracts, it can be inferred that the methyl group would affect the compound's hydrophobicity, solubility, and reactivity. The empirical formula and elementary analysis of the compound isolated from apple fruits suggest a C6 compound with a composition that closely matches that of methyl proline . The presence of the methyl group could also impact the compound's ability to participate in organocatalytic reactions and its behavior in biological systems.

科学的研究の応用

Methyl Proline in Plant Research

- Young Apple Fruits : A study identified a compound from young Worcester Pearmain apples, initially thought to be a ‘new’ amino acid, as γ-methyl proline. This finding suggests the presence of methylated proline derivatives in fruits and their potential role in plant biochemistry (Hulme & Arthington, 1954).

Neurobiology

- NMDA Receptor Activation : Research on CA1 hippocampal pyramidal cells showed that L-proline can induce cell firing and block responses to stimulation, suggesting a role in depolarization via NMDA receptors. This study contributes to understanding the neuroexcitatory and neurotoxic actions of proline-related compounds in neurological conditions like hyperprolinemia (Martin, Ault, & Nadler, 1992).

Genetics and Molecular Biology

- Histone Modification : A study identified proline isomerization as a key histone modification. The proline isomerase Fpr4 catalyzes the isomerization of H3 proline P30 and P38, affecting gene expression and histone methylation, highlighting the significance of proline derivatives in genetic regulation (Nelson, Santos‐Rosa, & Kouzarides, 2006).

Agricultural Science

- Plant Stress Resistance : Glycine betaine and proline accumulation in plants are linked to increased stress tolerance. This indicates the potential role of methylated prolines in improving plants' resilience against environmental stresses (Ashraf & Foolad, 2007).

Chemistry

- Cyclization in Organic Synthesis : A study showcased the use of amino-zinc-ene-enolate cyclization for the synthesis of cis-3-substituted prolino-homotryptophane derivatives, illustrating the importance of proline derivatives in medicinal chemistry (Mothes, Lavielle, & Karoyan, 2008).

Biophysics

- NMR Spectroscopy in Plant Studies : The estimation of proline and other compounds in plant extracts through nuclear magnetic resonance (NMR) spectroscopy highlights the role of proline derivatives in biophysical research (Jones, Naidu, Starr, & Paleg, 1986).

Cryobiology

- Mammalian Oocyte Cryopreservation : Research on L-proline's cryoprotective properties in mouse oocyte cryopreservation suggests potential applications for proline derivatives in reproductive biology and cryopreservation techniques (Zhang et al., 2016).

Safety And Hazards

Safety data sheets suggest that exposure to 1-Methyl-D-Proline should be avoided. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised . In case of accidental release, it is recommended to avoid dust formation and to ensure adequate ventilation .

将来の方向性

Further characterization of how proline metabolism is regulated during infection would provide new insights into the role of proline in pathogenesis . Biochemical and structural characterization of proline metabolic enzymes from different pathogens could lead to new tools for exploring proline metabolism during infection and possibly new therapeutic compounds .

特性

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQUGTUXBXTLF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357529 | |

| Record name | 1-methyl-D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-D-Proline | |

CAS RN |

58123-62-9 | |

| Record name | 1-methyl-D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。